3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid
Description
3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid is a synthetic propanoic acid derivative characterized by two distinct substituents: a 2-methylbenzoyl group on the amino moiety and a 3-phenoxyphenyl group at the β-position of the propanoic acid backbone.
Properties
IUPAC Name |
3-[(2-methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-16-8-5-6-13-20(16)23(27)24-21(15-22(25)26)17-9-7-12-19(14-17)28-18-10-3-2-4-11-18/h2-14,21H,15H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRZEXXDMFIKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(CC(=O)O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction conditions often involve the use of palladium catalysts and boron reagents .
Chemical Reactions Analysis
3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
| Feature | 3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic Acid | 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Furin Inhibitors (e.g., P3) |
|---|---|---|---|
| Aromatic Substituents | 3-Phenoxyphenyl, 2-methylbenzoyl | 4-Hydroxyphenyl, nitro/methoxy groups | Bromothiophen-yl, thiazolyl |
| Key Functional Groups | Amide, phenoxy, methyl | Hydroxyl, amino | Thiazolidinone, halogens |
| Lipophilicity (Predicted) | High (phenoxy and benzoyl groups) | Moderate (hydroxyl reduces LogP) | Moderate to high |
| Biological Activity | Underexplored (potential enzyme inhibition/antimicrobial) | Antimicrobial, anticancer, antioxidant | Enzyme inhibition (Furin) |
| ADME Profile | Likely moderate absorption (high molecular weight) | Favorable GI absorption, low toxicity | Variable (depends on R groups) |
Key Research Findings from Analogous Compounds
- Antimicrobial Activity: Electron-donating groups (e.g., 4-OH) enhance activity against Gram-negative bacteria, while bulky substituents (e.g., phenoxy) may improve membrane penetration .
- Enzyme Inhibition : Heterocyclic and halogenated groups (e.g., bromine in P3) correlate with improved inhibitory potency against proteases like Furin .
- Antioxidant Potential: Hydroxyl groups on phenyl rings (e.g., 4-hydroxyphenyl) confer radical-scavenging activity, absent in non-hydroxylated analogs like the target compound .
Biological Activity
3-[(2-Methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound can be described by the following structural formula:
IUPAC Name: this compound.
Molecular Weight: 373.42 g/mol.
The compound features both aromatic and aliphatic components, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may modulate the activity of various enzymes and receptors, influencing several biological pathways.
- Enzyme Interaction: The compound has been shown to bind to enzymes involved in metabolic processes, potentially altering their activity and leading to therapeutic effects.
- Receptor Modulation: Preliminary studies suggest that it may act as an antagonist at certain receptor sites, which could have implications in pain management and inflammation reduction.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, it has demonstrated significant inhibitory effects against various bacterial strains.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Properties
The antioxidant capacity of this compound has been assessed through various assays, revealing its potential to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress-related damage.
Case Studies
- In Vivo Efficacy in Animal Models : A study conducted on rats demonstrated that oral administration of the compound resulted in significant reductions in inflammatory markers. The pharmacokinetic profile indicated good absorption and bioavailability, suggesting potential for therapeutic use in inflammatory conditions .
- Comparative Analysis with Analog Compounds : In a comparative study, this compound was evaluated alongside other similar compounds such as 2-Amino-3-methylbenzoic acid and 3-Acetoxy-2-methylbenzoic acid. The unique combination of functional groups in this compound provided it with superior antimicrobial and antioxidant activities compared to its analogs .
Research Applications
The compound is being investigated for various applications across different fields:
- Pharmaceutical Development : Ongoing research aims to explore its potential as a new drug candidate for treating infections and inflammatory diseases.
- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in organic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
